molecular formula C20H20N4O2S2 B2757992 4-isopropoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 946204-54-2

4-isopropoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No. B2757992
CAS RN: 946204-54-2
M. Wt: 412.53
InChI Key: FWWMKIDPMFIGAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could involve the use of thiazoles and thiophenes, which are important heterocyclics exhibiting boundaryless biological activities . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the substituents on the thiazole ring. These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound could be similar to those of other thiazole derivatives. Thiazole resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Heterocyclic Synthesis and Applications

Research has explored the synthesis and applications of various heterocyclic compounds, which are closely related to the structural domain of 4-isopropoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide. These studies have primarily focused on the development of novel synthetic routes and the evaluation of biological activities, which can include antimicrobial, antifungal, and anti-inflammatory properties, among others.

Synthesis and Antimicrobial Activities

The development of compounds with potential antimicrobial and antifungal effects has been a significant focus. Research has shown that derivatives of thiophene and thiazolo[3,2-b][1,2,4]triazoles can be synthesized with varying substituents, aiming to discover compounds with high biological activity against a range of pathogens. For instance, the synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives demonstrated broad-spectrum antimicrobial activity against bacterial and fungal strains, highlighting the importance of heterocyclic compounds in developing new antimicrobials (Padalkar et al., 2014).

Anti-inflammatory and Analgesic Properties

Compounds structurally similar to 4-isopropoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide have also been evaluated for their anti-inflammatory and analgesic activities. Such research endeavors aim to uncover new therapeutic agents that can manage inflammation and pain with fewer side effects compared to traditional medications. The synthesis of benzothiazole derivatives and their evaluation as anti-inflammatory and analgesic agents have shown promising results, with some derivatives demonstrating significant activity in preclinical models (Abu‐Hashem et al., 2020).

Antioxidant Effects and Organ Protective Properties

Research has also explored the antioxidant properties of thiazolo[3,2-b]-1,2,4-triazoles, investigating their potential to mitigate oxidative stress in biological systems. For example, certain thiazolo-triazole compounds have shown to ameliorate peroxidative injury in liver and brain tissues, suggesting their use as protective agents against oxidative stress-induced damage (Aktay et al., 2005).

VEGF-R2 Tyrosine Kinase Inhibition for Anti-angiogenic Therapy

Another intriguing area of research is the development of tyrosine kinase inhibitors for anti-angiogenic therapy, particularly targeting VEGF-R2 (KDR). Derivatives related to the 4-isopropoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide framework have been identified as potent inhibitors of VEGF-R2 tyrosine kinase, showing promise in inhibiting angiogenesis, a key process in cancer progression and metastasis (Baindur et al., 2005).

Mechanism of Action

The mechanism of action of this compound could be related to its structure. The thiazole ring, due to its negatively charged nitrogen, plays a significant role in drug–target protein interaction .

Future Directions

The future directions for this compound could involve further exploration of its diverse properties and potential applications in various fields such as drug discovery, material science, and catalysis. Researchers could also investigate the effects of different substituents on the thiazole ring to optimize its biological outcomes .

properties

IUPAC Name

4-propan-2-yloxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-13(2)26-16-7-5-14(6-8-16)19(25)21-10-9-15-12-28-20-22-18(23-24(15)20)17-4-3-11-27-17/h3-8,11-13H,9-10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWMKIDPMFIGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

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